molecular formula C27H34N4O3S B1228598 3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea

3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea

Cat. No. B1228598
M. Wt: 494.7 g/mol
InChI Key: KXNWGWWYNFNKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea is a member of quinolines.

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea and its derivatives have demonstrated promising antimicrobial and mosquito larvicidal activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various bacterial and fungal strains, surpassing the efficacy of standard antibiotics in some cases. Additionally, they have proven effective in combating mosquito larvae, specifically Culex quinquefasciatus, a common vector for disease transmission (Rajanarendar et al., 2010).

Cytotoxic Activity

Compounds related to this compound have shown cytotoxic properties against various cancer cell lines. Research indicates that carboxamide derivatives of related compounds have potent inhibitory effects on murine leukemia, lung carcinoma, and human leukemia cells, with some compounds demonstrating IC50 values less than 10 nM (Deady et al., 2003).

Synthesis and Structural Analysis

The synthesis of this compound and its analogs has been a significant focus of research, enabling further study of their applications. Advanced synthetic methods have been employed to create these compounds, with subsequent structural analyses conducted through methods like X-ray diffraction, providing insights into their potential medicinal properties (Ji, 2006).

Antimicrobial Agents Synthesis

Derivatives of this compound have been synthesized as potential antimicrobial agents. These compounds have been tested against a range of bacteria and fungi, demonstrating significant antimicrobial properties. This research has implications for the development of new therapeutic agents in combating microbial infections (Patel et al., 2012).

properties

Molecular Formula

C27H34N4O3S

Molecular Weight

494.7 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea

InChI

InChI=1S/C27H34N4O3S/c1-5-30-12-6-7-21(30)17-31(27(35)29-23-11-10-22(33-3)15-25(23)34-4)16-20-14-19-9-8-18(2)13-24(19)28-26(20)32/h8-11,13-15,21H,5-7,12,16-17H2,1-4H3,(H,28,32)(H,29,35)

InChI Key

KXNWGWWYNFNKJS-UHFFFAOYSA-N

SMILES

CCN1CCCC1CN(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=S)NC4=C(C=C(C=C4)OC)OC

Canonical SMILES

CCN1CCCC1CN(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=S)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
Reactant of Route 2
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
Reactant of Route 3
Reactant of Route 3
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
Reactant of Route 4
Reactant of Route 4
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
Reactant of Route 5
Reactant of Route 5
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
Reactant of Route 6
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea

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